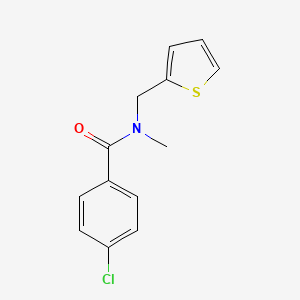![molecular formula C19H25N5 B14203808 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 849700-66-9](/img/structure/B14203808.png)
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine is a compound known for its versatile applications in various fields of chemistry and biology. This compound features a pyridine core substituted with two pyrazole groups, which are further modified with trimethyl groups. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 3,4,5-trimethyl-1H-pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole rings.
Applications De Recherche Scientifique
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound binds to the active site of the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its activity and thereby disrupting the parasite’s metabolic processes . The compound’s trimethylpyrazole groups enhance its binding affinity and specificity for the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another versatile ligand used in coordination chemistry.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Known for its applications in materials science.
Tris(3,5-dimethyl-1-pyrazolyl)methane: Used in the synthesis of boron-containing compounds.
Uniqueness
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine stands out due to its unique combination of a pyridine core with trimethyl-substituted pyrazole groups. This structure imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
849700-66-9 |
|---|---|
Formule moléculaire |
C19H25N5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2,6-bis[(3,4,5-trimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C19H25N5/c1-12-14(3)21-23(16(12)5)10-18-8-7-9-19(20-18)11-24-17(6)13(2)15(4)22-24/h7-9H,10-11H2,1-6H3 |
Clé InChI |
WHTPDNOIVPSQOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)CC2=NC(=CC=C2)CN3C(=C(C(=N3)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
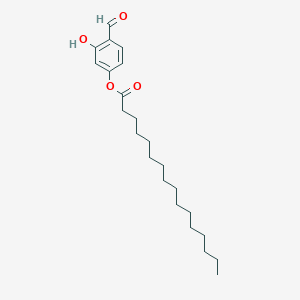

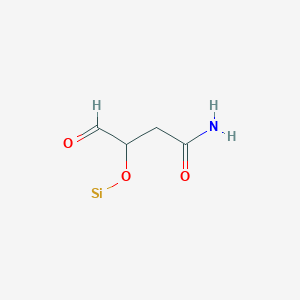
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
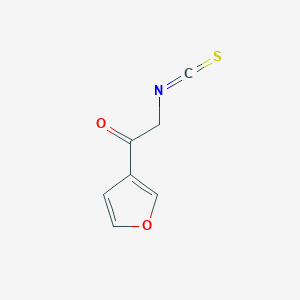
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
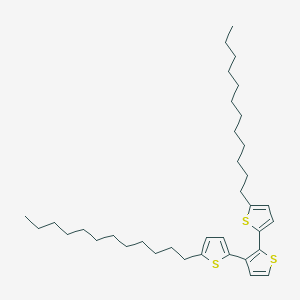
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
